molecular formula C21H20N2OS2 B2763075 2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-77-2

2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2763075
CAS No.: 877652-77-2
M. Wt: 380.52
InChI Key: HLAUOVCSVWJCIU-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives involves the use of bioisosterism, a method that involves the exchange of specific groups in a molecule while maintaining similar biological activity . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of pyrimidinamine derivatives is complex and varies depending on the specific derivative. For example, some derivatives contain a pyridin-2-yloxy moiety . The structure-activity relationships of these compounds are often discussed in the context of their fungicidal activity .


Chemical Reactions Analysis

Pyrimidinamine derivatives undergo various chemical reactions during their synthesis. For instance, in one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . The new compounds showed excellent fungicidal activity .

Scientific Research Applications

New Synthetic Routes : Research has focused on developing new synthetic routes for related thieno[2,3-d]pyrimidin-4(3H)-ones, which are crucial for the synthesis of various pharmacologically active compounds. For instance, Davoodnia et al. (2009) developed a new route to synthesize 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the potential for creating derivatives of the mentioned compound for various applications (Davoodnia et al., 2009).

Physicochemical and Biological Properties : Zadorozhny et al. (2010) synthesized derivatives of 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones and analyzed their physicochemical properties and biological potential. Such studies contribute to understanding the structural and functional versatility of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in scientific research (Zadorozhny et al., 2010).

Anticancer and Antifolate Activities : The compound and its derivatives have been studied for their anticancer activities. For example, Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates showing potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, indicating their potential as antitumor agents (Gangjee et al., 2008).

Antioxidant and Antimicrobial Applications : Research into the antioxidant and antimicrobial properties of related compounds suggests potential applications in treating diseases and in agriculture. Vartale et al. (2016) synthesized 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, evaluated as potent antioxidant agents, illustrating the broader applicability of thieno[3,2-d]pyrimidin derivatives in scientific research (Vartale et al., 2016).

Inhibition Performance and Surface Coating : Another area of application includes the study of benzyl substitution effects on the inhibition performance of pyrimidine derivatives for corrosion protection, indicating the potential use of these compounds in industrial applications, such as in coatings to protect metals in highly acidic environments (Hou et al., 2019).

Mechanism of Action

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, which is why the resistance of pyrimidinamine fungicides has not been reported so far .

Future Directions

The future directions for the research and development of pyrimidinamine derivatives are promising. With the increasing evolution of pesticide resistance, these compounds are considered promising agricultural compounds . Moreover, due to their different mode of action from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far , making them a potential solution for controlling pests in the future.

Properties

IUPAC Name

2-benzylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c24-20-19-18(12-14-25-19)22-21(26-15-17-9-5-2-6-10-17)23(20)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAUOVCSVWJCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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